4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Description
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-ethoxyphenylsulfonyl group at the 1-position and methoxy and methyl groups at the 6- and 2-positions of the pyrimidine core, respectively. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their structural resemblance to nucleic acid bases and their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-15-5-7-16(8-6-15)27(23,24)22-11-9-21(10-12-22)17-13-18(25-3)20-14(2)19-17/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCCESTFMYRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine to form 4-(4-ethoxyphenylsulfonyl)piperazine. This intermediate is then reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like pyridine and maintaining a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, substituent effects, and inferred pharmacological properties.
4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Structural Difference : The phenylsulfonyl group has two ethoxy substituents (2,4-diethoxy) instead of a single 4-ethoxy group.
- Impact: Increased steric bulk and electron-donating effects from the additional ethoxy group may enhance lipophilicity and alter binding pocket interactions.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structural Difference : Replaces the piperazine-sulfonyl group with a piperidine ring and an amine group.
- The amine group introduces basicity (pKa ~10–11) that may influence solubility and membrane permeability .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Derivatives
- Structural Difference: Features a thienopyrimidine core (fused thiophene-pyrimidine) and a methanesulfonyl-piperazine group.
- Methanesulfonyl is smaller than 4-ethoxyphenylsulfonyl, possibly improving metabolic stability but reducing selectivity for bulkier binding sites .
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
- Structural Difference : Contains chloro and methylsulfanyl substituents on both pyrimidine rings.
- Methylsulfanyl groups contribute to lipophilicity, which may improve membrane penetration but reduce aqueous solubility .
4-(2-Methoxyphenyl)piperazinone Derivatives
- Structural Difference: Incorporates a piperazinone (ketone-containing piperazine) and a methoxyphenyl group.
- Impact: The ketone group introduces polarity and hydrogen-bonding capacity, contrasting with the sulfonyl group’s stronger electron-withdrawing effects. Piperazinone’s reduced basicity compared to piperazine could alter pharmacokinetic profiles .
Research Implications
- Limitations : Lack of specific bioactivity data in the evidence necessitates further studies on binding affinity and selectivity.
- Design Recommendations: Hybridizing the target’s sulfonyl-piperazine motif with thienopyrimidine cores (as in ) could optimize both solubility and target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
